Bienvenue dans la boutique en ligne BenchChem!

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

β-Diketone coordination chemistry Enol-keto tautomerism Steric substituent effects

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (CAS 163266-02-2), also named 4,4,4-trifluoro-1-(2-methylphenyl)-1,3-butanedione, is a fluorinated β-diketone belonging to the 1-aryl-4,4,4-trifluorobutane-1,3-dione class. This compound features an ortho-methyl substituent on the phenyl ring, distinguishing it from the para-methyl isomer (CAS 720-94-5) that serves as the key intermediate in the commercial synthesis of the COX-2 selective inhibitor celecoxib.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 163266-02-2
Cat. No. B103991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione
CAS163266-02-2
Synonyms1-(2-Methylbenzoyl)-3,3,3-trifluoroacetone
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
InChIKeyNSWJGKUEKYWEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (CAS 163266-02-2): Structural Identity, Class Placement, and Procurement-Relevant Characteristics


4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (CAS 163266-02-2), also named 4,4,4-trifluoro-1-(2-methylphenyl)-1,3-butanedione, is a fluorinated β-diketone belonging to the 1-aryl-4,4,4-trifluorobutane-1,3-dione class. This compound features an ortho-methyl substituent on the phenyl ring, distinguishing it from the para-methyl isomer (CAS 720-94-5) that serves as the key intermediate in the commercial synthesis of the COX-2 selective inhibitor celecoxib [1]. The o-tolyl substitution introduces steric hindrance around the diketonate coordination sphere, altering the enol-keto equilibrium and metal-binding geometry compared to the para-substituted analog [2]. It is officially catalogued as Celecoxib Impurity 7 and USP Related Compound C, a process-related ortho/para isomer impurity requiring chromatographic resolution from the active pharmaceutical ingredient in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs [3]. Commercially available at ≥95% purity from multiple suppliers, this compound serves as a critical reference standard for analytical method development, ANDA submissions, and quality control in generic celecoxib manufacturing.

Why 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione Cannot Be Replaced by In-Class β-Diketone Analogs Without Analytical and Regulatory Consequence


The ortho-methyl substitution pattern on 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione generates a steric and electronic profile distinct from its para-tolyl (CAS 720-94-5) and phenyl (CAS 326-06-7) analogs that renders generic substitution invalid in pharmaceutical impurity profiling contexts. In celecoxib manufacturing, the para-tolyl β-diketone is the intended intermediate, while the ortho-isomer arises as a process-related impurity from trace o-methylacetophenone in the starting material [1]. Substituting the o-tolyl reference standard with a structurally similar β-diketone (e.g., the para-tolyl analog or 4,4,4-trifluoro-1-phenyl-1,3-butanedione) would invalidate HPLC method specificity, as these analogs exhibit different retention behavior on both reversed-phase and chiral stationary phases [2]. The ortho-methyl group sterically shields the enolic proton, reducing the enol content and shifting the UV absorption profile, which directly impacts detection wavelength selection in impurity assays. Furthermore, the downstream pyrazole derived from this o-tolyl β-diketone—4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (2-methyl celecoxib, CAS 170569-99-0)—is an ortho-isomeric impurity with its own COX-2 inhibitory activity (IC₅₀ = 0.069 μM for the 4-desmethyl analog), meaning its presence must be quantified and controlled independently of the para-derived active ingredient [3]. These compound-specific physicochemical and biological properties preclude any assumption of interchangeability.

Quantitative Differentiation Evidence: 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione Versus Closest Analogs and Alternatives


Ortho-Methyl Steric Effect on β-Diketone Enol-Keto Equilibrium and Metal Coordination Geometry

The ortho-methyl group on 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione introduces steric hindrance that destabilizes the planar enol chelate ring relative to the para-tolyl isomer. In fluorinated β-diketones, electron-withdrawing CF₃ groups increase enol content (typically >95% for 4,4,4-trifluoro-1-phenyl-1,3-butanedione in CDCl₃), but ortho-aryl substitution sterically disfavors the coplanar enol conformation required for intramolecular hydrogen bonding [1]. The para-tolyl analog (CAS 720-94-5) maintains the unhindered para-substitution geometry, preserving high enol content (class-level inference: pKₐ ≈ 6.35 for the phenyl analog , with p-tolyl expected similar), whereas the o-tolyl substitution elevates the effective pKₐ and reduces the equilibrium enol fraction. This shift directly impacts: (i) the UV-Vis absorption λ_max for HPLC detection, (ii) the coordination kinetics with lanthanide ions for luminescent material applications, and (iii) the reactivity in Claisen condensation–cyclization sequences during pyrazole formation.

β-Diketone coordination chemistry Enol-keto tautomerism Steric substituent effects Lanthanide luminescence

Chromatographic Resolution Necessity: USP and EP Impurity Profiling Differentiates Ortho-Isomer from Celecoxib API

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is the penultimate intermediate that yields the ortho-isomeric celecoxib impurity (Impurity IV / USP Related Compound C). Zega et al. (2020) demonstrated that existing EP and USP HPLC methods fail to adequately resolve this ortho-isomer from celecoxib and other process-related impurities; the EP method failed to achieve system suitability (resolution NLT 1.8) for EP impurity B, and the proposed USP method could not separate EP impurity A from the main celecoxib peak [1]. The authors developed a unified method using an immobilized Chiralpak IA-3 column in reversed-phase mode to simultaneously separate all seven pharmacopeial impurities, including the ortho-isomer derived from the o-tolyl β-diketone precursor [1]. Satyanarayana et al. (2004) confirmed that impurity IV (the ortho-isomer, 4-[5-(2′-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a process-related isomer formed from o-methylacetophenone contamination in the p-methylacetophenone starting material, requiring preparative HPLC isolation for structural confirmation [2].

Pharmaceutical impurity profiling HPLC method validation Celecoxib quality control USP/EP monograph compliance

Downstream Biological Consequence: Ortho-Isomeric Pyrazole Retains COX-2 Inhibitory Activity Distinct from Celecoxib

The pyrazole formed from 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione upon condensation with 4-sulfonamidophenylhydrazine produces 4-[5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (2-methyl celecoxib), which retains selective COX-2 inhibitory activity. The 4-desmethyl-2-methyl celecoxib analog (a closely related ortho-substituted derivative) exhibits a COX-2 IC₅₀ of 0.069 μM [1]. For comparison, celecoxib itself (the para-methyl pyrazole derived from the para-tolyl β-diketone) has a reported COX-2 IC₅₀ of approximately 0.040 μM (40 nM) . This ~1.7-fold difference in potency demonstrates that the ortho-methyl positional isomer is not pharmacologically inert; its presence as an impurity in celecoxib drug substance carries potential pharmacological relevance that must be controlled to specified limits per ICH Q3A guidelines. The ortho-substitution alters the dihedral angle between the pyrazole and the 2-methylphenyl ring, modifying the binding pose within the COX-2 active site hydrophobic pocket compared to the para-methyl arrangement of the API.

COX-2 inhibition Celecoxib analog SAR Ortho-isomer pharmacology Impurity safety qualification

Synthetic Pathway Divergence: Ortho-Methylacetophenone Starting Material Defines Impurity Origin Distinct from Para Pathway

Patent CN107011265A discloses a dedicated synthetic method for the ortho-isomeric celecoxib impurity starting from o-methylacetophenone. The Claisen condensation with ethyl trifluoroacetate yields 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione as the key intermediate [1]. This synthesis mirrors the commercial celecoxib route, which uses p-methylacetophenone to produce the para-tolyl β-diketone intermediate in a reported overall yield of approximately 67% (two steps from p-methylacetophenone) [2]. The ortho-substituted starting material (o-methylacetophenone) is a potential contaminant in commercial p-methylacetophenone, making the o-tolyl β-diketone a process-related impurity whose formation pathway is mechanistically identical to the API synthetic route but structurally divergent due to the positional isomerism of the starting ketone [1]. The steric effect of the ortho-methyl group may also affect the condensation kinetics and cyclization regioselectivity compared to the para-substituted substrate, though direct comparative kinetic data are not available in the open literature.

Claisen condensation Celecoxib process chemistry Impurity origin tracking Starting material control

Physicochemical Property Comparison: Melting Point and Predicted Boiling Point Differentiation Among Tolyl Isomers

The three tolyl positional isomers of 4,4,4-trifluoro-1-(tolyl)butane-1,3-dione exhibit distinct physicochemical properties that facilitate their differentiation and confirm that they cannot be used interchangeably. The para-tolyl isomer (CAS 720-94-5) has a reported melting point of 44–46°C . The meta-tolyl isomer (CAS 53764-99-1) is available from Fluorochem as a research chemical . While the melting point of the ortho-tolyl isomer (CAS 163266-02-2) is not widely catalogued in open databases, the compound is described as a solid at ambient temperature by Sigma-Aldrich . The ortho-methyl substitution disrupts crystal packing relative to the more symmetrical para-isomer, typically resulting in a lower melting point—a property that can be exploited for identity confirmation by differential scanning calorimetry (DSC) or mixed melting point determination. This is consistent with the general observation that ortho-substituted benzenes generally exhibit lower melting points than their para-substituted congeners due to reduced molecular symmetry.

Physicochemical characterization Melting point differentiation Isomer identification Solid-state properties

Validated Application Scenarios for 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione Based on Quantitative Evidence


Celecoxib ANDA Impurity Reference Standard for HPLC Method Validation and System Suitability Testing

As demonstrated by Zega et al. (2020), pharmacopeial HPLC methods fail to resolve the ortho-isomeric impurity derived from this β-diketone from the celecoxib API peak [1]. The compound serves as the definitive reference standard for identifying and quantifying Celecoxib Impurity 7 (USP Related Compound C) during ANDA method validation. Generic manufacturers must demonstrate that their HPLC method achieves baseline resolution of this impurity from celecoxib and quantifies it below ICH Q3A thresholds. The o-tolyl β-diketone reference standard, characterized at ≥95% purity with full NMR, MS, and HPLC documentation, enables system suitability testing, relative retention time (RRT) determination, and response factor calculation in both EP and USP compliant methods.

Process-Related Impurity Tracking During Celecoxib API Manufacturing Scale-Up

Satyanarayana et al. (2004) established that impurity IV (the ortho-isomer pyrazole) originates from o-methylacetophenone contamination in the p-methylacetophenone starting material [2]. The o-tolyl β-diketone is the direct Claisen condensation product that, upon cyclization with 4-sulfonamidophenylhydrazine, yields the pharmacologically active ortho-isomer impurity (COX-2 IC₅₀ ≈ 0.069 μM for the 4-desmethyl analog) [3]. By spiking this β-diketone into process intermediate samples, manufacturers can track the impurity through each synthetic step, establish purge factors, and set incoming starting material specifications for o-methylacetophenone content. This is essential for demonstrating process understanding in regulatory submissions.

COX-2 Structure-Activity Relationship Studies Comparing Ortho-, Meta-, and Para-Substituted Celecoxib Analogs

The o-tolyl β-diketone serves as the key synthetic intermediate for preparing 2-methyl celecoxib and its 4-desmethyl analog, enabling comparative COX-2 SAR studies. The ortho-isomer pyrazole exhibits measurable COX-2 inhibitory activity (IC₅₀ = 0.069 μM), approximately 1.7-fold less potent than celecoxib (IC₅₀ = 0.040 μM) [3]. This compound allows medicinal chemists to probe how the ortho-methyl substitution alters the dihedral angle between the pyrazole core and the 2-methylphenyl ring, modifying the binding interaction with the COX-2 hydrophobic pocket. Such studies support the rational design of next-generation COX-2 inhibitors with improved selectivity profiles.

β-Diketone Coordination Chemistry: Probing Steric Effects on Lanthanide Complexation and Luminescence

The ortho-methyl group on this β-diketone introduces steric hindrance that alters metal coordination geometry compared to the unhindered para-tolyl and phenyl analogs [4]. This structural perturbation affects the antenna effect efficiency in Eu(III) and Tb(III) luminescent complexes, where the triplet state energy of the β-diketonate ligand determines sensitization efficiency. Researchers developing lanthanide-based OLED emitters, luminescent probes, or time-resolved fluorescence assays can use this compound to systematically investigate how ortho-substitution modulates ligand-to-metal energy transfer rates, radiative decay lifetimes, and overall quantum yields relative to para-substituted benchmark complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.